molecular formula C8H13F2NO2 B2819682 1-(4,4-difluoropiperidin-1-yl)-2-methoxyethan-1-one CAS No. 1851547-89-1

1-(4,4-difluoropiperidin-1-yl)-2-methoxyethan-1-one

Cat. No.: B2819682
CAS No.: 1851547-89-1
M. Wt: 193.194
InChI Key: SMLVQXMTURSUJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4,4-Difluoropiperidin-1-yl)-2-methoxyethan-1-one is a synthetic organic compound characterized by a piperidine ring substituted with two fluorine atoms at the 4,4-positions and a methoxy group attached to an ethanone backbone. This structure combines lipophilic (difluoropiperidine) and electron-donating (methoxy) moieties, which may influence its physicochemical properties, such as solubility and metabolic stability.

Properties

IUPAC Name

1-(4,4-difluoropiperidin-1-yl)-2-methoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO2/c1-13-6-7(12)11-4-2-8(9,10)3-5-11/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLVQXMTURSUJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCC(CC1)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,4-difluoropiperidin-1-yl)-2-methoxyethan-1-one typically involves the reaction of 4,4-difluoropiperidine with methoxyethanone under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Specific details on the reaction conditions, such as temperature and time, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(4,4-difluoropiperidin-1-yl)-2-methoxyethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atoms in the piperidine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenation or other substitution reactions may require catalysts such as palladium or nickel.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

1-(4,4-difluoropiperidin-1-yl)-2-methoxyethan-1-one has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 1-(4,4-difluoropiperidin-1-yl)-2-methoxyethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound Name Molecular Formula Molecular Weight Substituents Key Structural Features Potential Applications References
1-(4,4-Difluoropiperidin-1-yl)-2-methoxyethan-1-one C₈H₁₃F₂NO₂ 193.19 g/mol 4,4-difluoropiperidine, methoxy Compact structure with fluorine-enhanced lipophilicity and methoxy polarity CNS drug candidates, enzyme inhibitors
1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone C₁₄H₁₅F₂NO₂ 267.27 g/mol 2,4-difluorobenzoyl, acetyl Bulky aromatic substituent; higher molecular weight Pharmaceutical impurity (Risperidone Impurity 19)
1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone C₁₃H₁₅FNO 220.26 g/mol 4-fluorophenyl, acetyl Aromatic fluorine for π-π interactions Lab-scale research
1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(2-chlorophenyl)ethan-1-one C₂₀H₂₁ClFN₂O 365.85 g/mol 4-fluorobenzyl, 2-chlorophenyl, piperazine Dual halogenation; piperazine for basicity Antimicrobial or kinase inhibitors (hypothetical)
2-Bromo-2,2-difluoro-1-(4-(pyridin-2-yl)piperazin-1-yl)ethan-1-one C₁₁H₁₁BrF₂N₃O 319.13 g/mol Bromo-difluoro, pyridinylpiperazine Electrophilic bromine for reactivity Chemical biology probes

Substituent Effects on Physicochemical Properties

  • Fluorine Positioning: The 4,4-difluoropiperidine group in the target compound enhances ring rigidity and metabolic stability compared to non-fluorinated analogs.
  • Ring Systems :

    • Piperidine (6-membered, one nitrogen) vs. Piperazine (6-membered, two nitrogens): Piperazine derivatives (e.g., ) exhibit higher basicity, influencing protonation states and membrane permeability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.